ethyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes an isoindole, a cycloheptathiophene, and a carboxylate group
Preparation Methods
The synthesis of ETHYL 2-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the reaction of ethyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate with a cycloheptathiophene derivative under specific conditions . The reaction conditions typically involve the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction . Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
ETHYL 2-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 2-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
ETHYL 2-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
- ETHYL { [2- (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-3-PHENYLPROPANOYL]AMINO}ACETATE
- ETHYL 2- [3- (1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDO]BENZOATE
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of ETHYL 2-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE lies in its combination of an isoindole, a cycloheptathiophene, and a carboxylate group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24N2O5S |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
ethyl 2-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H24N2O5S/c1-2-30-23(29)19-16-10-4-3-5-11-17(16)31-20(19)24-18(26)12-13-25-21(27)14-8-6-7-9-15(14)22(25)28/h6-9H,2-5,10-13H2,1H3,(H,24,26) |
InChI Key |
IXWHOUJXFUPRFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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